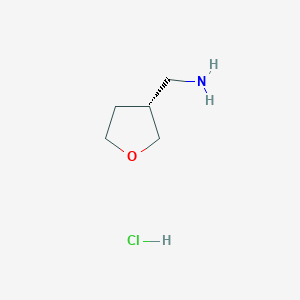

(R)-1-Tetrahydrofuran-3-ylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3R)-oxolan-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINJIXGRSTYIHP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048962-82-8 | |

| Record name | (R)-1-Tetrahydrofuran-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Tetrahydrofuran-3-ylmethanamine: Properties, Synthesis, and Applications

Executive Summary

(R)-1-Tetrahydrofuran-3-ylmethanamine is a chiral heterocyclic amine that has emerged as a crucial building block in modern medicinal and process chemistry. Its unique structural architecture, combining a polar tetrahydrofuran (THF) ring with a primary amine tethered to a stereogenic center, imparts desirable physicochemical properties to target molecules, enhancing parameters such as solubility and metabolic stability. This guide provides an in-depth analysis of its structural properties, outlines key synthetic strategies for both racemic and enantiopure forms, details analytical characterization methods, and explores its significant applications in drug discovery and agrochemical development.

Molecular Profile and Physicochemical Properties

1.1 Chemical Structure and Stereochemistry

This compound, systematically named ((3R)-tetrahydrofuran-3-yl)methanamine, possesses a five-membered saturated ether ring (tetrahydrofuran) substituted at the 3-position with an aminomethyl group. The chirality arises from the stereocenter at the C3 position of the THF ring. This specific (R)-configuration is critical in pharmaceutical applications where stereochemistry dictates biological activity and selectivity. The THF ring is not planar and adopts an envelope or twist conformation, which influences the spatial orientation of the aminomethyl substituent and its interaction with biological targets.

The molecule's bifunctionality is key to its utility. The THF oxygen atom acts as a hydrogen bond acceptor, while the primary amine (-NH₂) serves as a hydrogen bond donor and a versatile nucleophilic handle for a wide range of chemical transformations, including amidation and reductive amination.[1][2]

1.2 Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | ((3R)-Tetrahydrofuran-3-yl)methanamine | Advanced ChemBlocks[3] |

| CAS Number | 1048962-82-8 | Sigma-Aldrich[1] |

| Molecular Formula | C₅H₁₁NO | PubChem[4] |

| Molecular Weight | 101.15 g/mol | PubChem[4] |

| Canonical SMILES | C1CCN | Advanced ChemBlocks[3] |

| InChIKey | CINJIXGRSTYIHP-RXMQYKEDSA-N | Sigma-Aldrich[1] |

1.3 Physicochemical Properties

The properties of the racemic mixture, (Tetrahydrofuran-3-yl)methanamine (CAS: 165253-31-6), provide a useful baseline for the enantiopure compound.

| Property | Value | Source |

| Physical Form | Clear, colorless liquid | Sigma-Aldrich[1] |

| Boiling Point | 156.0 ± 13.0 °C (at 760 Torr) | ChemicalBook[5] |

| Density | 0.967 ± 0.06 g/cm³ (at 20 °C) | ChemicalBook[5] |

| pKa | 9.96 ± 0.29 (Predicted) | ChemicalBook[5] |

| XLogP3-AA | -0.5 | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 2 | PubChem[4] |

The negative XLogP3 value indicates the molecule's hydrophilic nature, a direct consequence of the polar ether and amine functional groups. This property is highly advantageous in drug design for improving the aqueous solubility of parent compounds.

Synthesis Strategies: From Racemates to Enantiopure Amines

The synthesis of this chiral amine requires careful consideration of stereocontrol. While racemic synthesis is straightforward, the production of the enantiopure (R)-form is paramount for pharmaceutical applications and necessitates more advanced asymmetric strategies.

2.1 Classical Approach: Reductive Amination for Racemic Synthesis

The most direct and high-yielding route to the racemic compound is the reductive amination of tetrahydrofuran-3-carboxaldehyde.

Causality Behind the Method: This two-step, one-pot process is efficient for large-scale production where stereochemistry is not a concern. The aldehyde first reacts with ammonia to form an intermediate imine (or iminium ion), which is then immediately reduced in situ to the primary amine. The choice of reducing agent is critical. Catalytic hydrogenation with Raney Nickel is effective and atom-economical. The reaction proceeds with near-quantitative yield, making it a robust industrial process.

Detailed Experimental Protocol (Racemic): A protocol adapted from patent literature demonstrates the efficiency of this method:

-

Reaction Setup: To a suitable reactor, add tetrahydrofuran-3-carboxaldehyde (1.0 mol), Raney Ni (approx. 20 g), and a 15% solution of ammonia in methanol (3.0 mol).

-

Hydrogenation: Seal the reactor and pressurize with hydrogen gas to 4 MPa (approx. 580 psi).

-

Reaction Execution: Heat the mixture to 60°C and stir for 12 hours. Monitor the reaction for completion.

-

Workup: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the mixture to remove the Raney Ni catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield (Tetrahydrofuran-3-yl)methanamine as a liquid (typical yield >99%).

2.2 Asymmetric Synthesis: The Path to Enantiopurity

Achieving high enantiomeric purity requires a chiral strategy. Biocatalysis has emerged as a superior method, offering high selectivity under mild, environmentally friendly conditions.

Expertise in Action: Chemoenzymatic Synthesis via Transaminases The use of ω-transaminases (ω-TAs) represents a state-of-the-art approach for synthesizing chiral amines. This method leverages the exquisite stereoselectivity of enzymes.

The "Why": Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. By starting with a prochiral ketone, tetrahydrofuran-3-one, and selecting an (R)-selective transaminase, one can directly generate the desired (R)-amine with very high enantiomeric excess (>99% ee). This approach avoids the use of heavy metal catalysts and harsh reaction conditions often associated with classical asymmetric synthesis, aligning with the principles of green chemistry.

Caption: Biocatalytic synthesis of (R)-amine using a transaminase.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 3.85-3.60 (m, 3H): Protons on C2 and C5 adjacent to the ether oxygen (-O-CH₂- and -O-CH-).

-

δ 3.40 (dd, 1H): One proton on C5 adjacent to the ether oxygen.

-

δ 2.70 (d, 2H): Methylene protons of the aminomethyl group (-CH₂-NH₂).

-

δ 2.50 (m, 1H): The methine proton at the C3 position (-CH-CH₂N).

-

δ 2.00-1.80 (m, 1H) & 1.65-1.50 (m, 1H): The two diastereotopic protons on C4.

-

δ 1.40 (br s, 2H): The amine protons (-NH₂). This signal would disappear upon a D₂O shake.[3][8]

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H Stretch (3450-3300 cm⁻¹): A characteristic pair of medium-intensity peaks for a primary amine, arising from symmetric and asymmetric stretching modes.[1][3]

-

C-H Stretch (2980-2850 cm⁻¹): Strong absorptions from the aliphatic C-H bonds in the THF ring and methylene group.[10]

-

N-H Bend (Scissoring) (1650-1580 cm⁻¹): A medium to strong absorption.[11]

-

C-O-C Stretch (1100-1050 cm⁻¹): A very strong and characteristic absorption for the ether linkage in the THF ring.[10][12]

3.3 Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry helps confirm the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): An odd molecular weight peak at m/z 101 , consistent with the nitrogen rule for a compound with a single nitrogen atom.[13][14]

-

Base Peak (m/z 30): The most common fragmentation for primary amines is α-cleavage, leading to the loss of the tetrahydrofuryl radical to form [CH₂=NH₂]⁺. This resonance-stabilized ion at m/z 30 is typically the base peak.[15][16]

-

Other Fragments: Cleavage of the THF ring can also occur. A common fragmentation for cyclic ethers is the loss of an alkyl side chain, which in this case would be cleavage between C3 and the aminomethyl group, potentially leading to a fragment at m/z 71 (M-30).[17]

Applications in Research and Development

4.1 The Tetrahydrofuran Moiety as a Privileged Scaffold

The THF ring is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates is a strategic choice to optimize pharmacokinetic properties.

The Rationale:

-

Improved Solubility: The polar ether functionality enhances aqueous solubility, which is crucial for drug formulation and bioavailability.[2]

-

Metabolic Stability: The saturated heterocyclic ring can block sites of metabolism that might be susceptible in an analogous acyclic structure.

-

Defined 3D Structure: The THF ring provides a rigid scaffold that locks the aminomethyl substituent into a specific spatial orientation, allowing for precise and high-affinity interactions with protein binding pockets. This defined vector is critical for structure-activity relationship (SAR) studies.[1]

Caption: Relationship between structural features and medicinal chemistry benefits.

4.2 Case Studies

This building block is featured in numerous patents for therapeutics targeting a range of diseases, including central nervous system (CNS) disorders, infectious diseases, and oncology.[1] Its structure allows it to serve as a non-classical bioisostere for other cyclic systems, providing chemists with a valuable tool to navigate and optimize lead compounds.

In agrochemicals, (tetrahydrofuran-3-yl)methanamine is a key intermediate in the synthesis of the neonicotinoid insecticide Dinotefuran, highlighting its industrial relevance beyond pharmaceuticals.[5]

Safety, Handling, and Storage

5.1 Hazard Identification

As a primary amine, this compound is corrosive and requires careful handling.

| GHS Classification | Code | Description |

| Pictogram | GHS05 | Corrosion |

| Signal Word | Danger | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage |

Data sourced from Sigma-Aldrich[1]

5.2 Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

In Case of Contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.

5.3 Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a high-value chiral building block whose utility is firmly established in both pharmaceutical and agrochemical research. Its distinct combination of a polar, rigid THF scaffold and a synthetically versatile primary amine at a stereogenic center makes it an exemplary tool for chemists seeking to optimize molecular properties. The maturation of synthetic routes, particularly the advent of highly selective biocatalytic methods, ensures a reliable supply of this enantiopure intermediate, paving the way for its continued application in the development of next-generation chemical entities.

References

-

Cai, J., & Laskin, J. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Physical Chemistry Chemical Physics, 16(24), 12344-12355. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Retrieved from [Link]

-

Techinstro. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

The Rotavera Group. (2020). Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ¹H NMR Data. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). δ(C-C-O) band of THF upon mixing with water. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2014). Computational Studies on Structure and Vibrational Spectra of o-Chlorophenol and Tetrahydrofuran. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (1975). Chemistry of crown ethers: the mass spectra of macrocyclic polyethers. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorbance spectra in the COC region for THF mixtures. Retrieved from [Link]

-

American Chemical Society. (1966). Mass Spectrometry in Structural and Stereochemical Problems. LXXXIV. The Nature of the Cyclic Transition State in Hydrogen Rearrangements of Aliphatic Ethers. Retrieved from [Link]

-

ResearchGate. (2019). Hydration of tetrahydrofuran derived from FTIR spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). (Tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. Retrieved from [Link]

-

NMRS.io. (n.d.). ¹³C | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 2. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 6. Tetrahydrofuran-3-yl)methanamine(165253-31-6) 1H NMR spectrum [chemicalbook.com]

- 7. (3R)-Tetrahydro-3-furanmethanamine(1048962-82-8) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmrs.io [nmrs.io]

- 10. ijrpc.com [ijrpc.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. researchgate.net [researchgate.net]

- 13. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. GCMS Section 6.15 [people.whitman.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-1-Tetrahydrofuran-3-ylmethanamine

Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug development, the emphasis on molecular precision is paramount. The chirality of a drug candidate can be the determining factor in its efficacy, safety, and metabolic profile. (R)-1-Tetrahydrofuran-3-ylmethanamine represents a key chiral building block, offering a unique combination of a conformationally constrained tetrahydrofuran (THF) ring and a primary amine. This scaffold is increasingly utilized by medicinal chemists to impart favorable physicochemical and pharmacokinetic properties to new chemical entities. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a thorough examination of the core physicochemical properties of this versatile intermediate. Our approach moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing field-proven insights into the characterization of this important molecule.

Section 1: Fundamental Identity and Physicochemical Characteristics

A precise understanding of a molecule's fundamental properties is the bedrock upon which all further development is built. These characteristics govern its behavior from the synthesis flask to its ultimate biological target.

Molecular Structure and Identifiers

Unambiguous identification is critical for regulatory compliance and scientific reproducibility. The (R)-enantiomer is defined by the specific stereochemistry at the C3 position of the THF ring.

| Identifier | Value | Source |

| IUPAC Name | (3R)-1-oxolan-3-ylmethanamine | [1] |

| CAS Number | 1048962-82-8 | [1][2] |

| Molecular Formula | C₅H₁₁NO | [1][3] |

| Molecular Weight | 101.15 g/mol | [1][2][3] |

| Canonical SMILES | NC[C@H]1CCOC1 | [1] |

| InChI Key | CINJIXGRSTYIHP-RXMQYKEDSA-N | [2] |

Note: The racemic form, (Tetrahydrofuran-3-yl)methanamine, is commonly associated with CAS Number 165253-31-6.[3][4][5][6][7][8][9][10][11][12]

Core Physical and Thermal Properties

These properties are essential for safe handling, storage, and process development.

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [12] |

| Boiling Point | 156.0 ± 13.0 °C (at 760 Torr) | [6][8][9] |

| Density | ~0.97 - 0.99 g/cm³ (at 20-25 °C) | [6][8][9] |

| Flash Point | 53.1 - 58.9 °C | [6][9] |

| Refractive Index | ~1.462 (at 20 °C) | [8][9][12] |

Section 2: Analytical Characterization and Purity Assessment

Robust analytical methods are crucial for confirming the identity, structure, and purity of the material, which is a non-negotiable aspect of pharmaceutical development.

Chromatographic Methods for Purity and Enantiomeric Excess

Chromatography is the cornerstone for assessing both chemical and chiral purity. Given the compound's volatility and basic nature, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable.

Expert Insight: The choice between GC and HPLC often depends on the sample matrix and desired throughput. GC is excellent for volatile, thermally stable compounds, while chiral HPLC offers a wider range of stationary phases for enantiomeric separation.[13][14] For a basic amine like this, adding a small amount of an amine modifier (e.g., diethylamine) to the mobile phase in normal-phase HPLC can significantly improve peak shape and resolution.[15]

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

-

Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® AD or Chiralcel® OD column, which are known for their broad enantiorecognition capabilities.[15]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v). To this, add 0.1% diethylamine (v/v) to prevent peak tailing by masking acidic sites on the silica support.[15]

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 0.5 mg/mL) in the mobile phase.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: As the molecule lacks a strong chromophore, detection at a low wavelength (e.g., 210-220 nm) is necessary.

-

Column Temperature: Maintain at a constant temperature, typically 25 °C, to ensure reproducibility.

-

-

Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the R and S enantiomers using the formula: % ee = [(A_R - A_S) / (A_R + A_S)] * 100.

Workflow for Chiral HPLC Method Development

Caption: A logical workflow for developing a chiral HPLC separation method.

Section 3: Key Physicochemical Properties for Drug Development

Properties such as ionization constant (pKa) and solubility are not merely academic data points; they are critical predictors of a drug's in vivo performance, influencing its absorption, distribution, metabolism, and excretion (ADME).[16][17][18]

Ionization Constant (pKa)

The primary amine group makes this compound a base. Its conjugate acid has a pKa that dictates the molecule's charge state at a given pH. This is crucial for receptor binding (ionic interactions) and membrane permeability (the neutral form is more lipophilic). The predicted pKa for the conjugate acid is approximately 9.96.[8][9]

Experimental Protocol: pKa Determination via Potentiometric Titration

This self-validating system provides a direct measure of the compound's basicity.

-

System Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately prepare a solution of the compound (e.g., 0.01 M) in deionized, CO₂-free water.

-

Titration: Place the solution in a thermostatted vessel and titrate with a standardized strong acid (e.g., 0.1 M HCl) using an automated titrator for precise volume delivery.

-

Data Acquisition: Record the pH value after each incremental addition of the titrant, ensuring the pH reading stabilizes before the next addition.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the first derivative of the titration curve.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross biological membranes. The predicted XLogP3-AA value for the parent compound is -0.5, suggesting it is a relatively polar, hydrophilic molecule.[5] This is expected due to the presence of the hydrogen-bond-donating amine and hydrogen-bond-accepting ether and amine groups.[3][4]

Aqueous Solubility

Good aqueous solubility is often a prerequisite for oral drug absorption. The polar nature of this compound suggests it should have high water solubility.

Experimental Protocol: Kinetic Solubility Assay via Turbidimetry

This high-throughput method provides an early assessment of solubility.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the buffer in each well, creating a range of concentrations.

-

Precipitation and Measurement: Shake the plate for a set period (e.g., 2 hours) to allow for equilibration and potential precipitation. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Solubility Determination: The kinetic solubility is defined as the concentration at which the turbidity signal begins to increase significantly above the background, indicating the onset of precipitation.

Logical Relationship of Core Physicochemical Properties

Caption: Interrelationship of molecular structure, key properties, and ADME.

Section 4: Safety and Handling

Proper handling is essential for laboratory safety. This compound and its racemic form are classified as flammable liquids and can cause skin and serious eye irritation or damage.[19]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames.[6][19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8][19]

Conclusion

This compound is more than just a synthetic intermediate; it is a strategic tool for modulating the physicochemical properties of drug candidates. Its inherent chirality, hydrophilicity, and basicity provide medicinal chemists with a powerful handle to optimize ADME profiles and enhance target engagement. A thorough understanding and rigorous experimental determination of the properties detailed in this guide are critical for leveraging this valuable scaffold to its full potential, thereby accelerating the journey from discovery to clinical success.

References

-

Grime, K., & Edwards, M. (2015). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 49(23), 13809–13818. [Link]

-

Di, L., & Kerns, E. H. (2003). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Drug Discovery Today, 8(10), 459–466. [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

Kumar, N., et al. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Deidda, R., et al. (2019). UHPLC for the Determination of Physicochemical Parameters in Drug Discovery. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (Tetrahydrofuran-3-yl)methanamine. PubChem Compound Summary for CID 10898660. [Link]

-

Dong, M. W. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]

-

Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1686–1705. [Link]

-

Six Chongqing Chemdad Co., Ltd. Tetrahydrofuran-3-yl)methanamine. [Link]

-

Chemsrc. (Tetrahydrofuran-3-yl)methylamine. [Link]

-

Cheméo. Chemical Properties of Tetrahydrofuran (CAS 109-99-9). [Link]

Sources

- 1. This compound 97% | CAS: 1048962-82-8 | AChemBlock [achemblock.com]

- 2. This compound | 1048962-82-8 [sigmaaldrich.com]

- 3. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 4. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]

- 5. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrahydrofuran-3-yl)methanamine - Safety Data Sheet [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 10. (Tetrahydrofuran-3-yl)methylamine | CAS#:165253-31-6 | Chemsrc [chemsrc.com]

- 11. 165253-31-6|(Tetrahydrofuran-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 12. chemimpex.com [chemimpex.com]

- 13. benchchem.com [benchchem.com]

- 14. ijcrt.org [ijcrt.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. books.rsc.org [books.rsc.org]

- 19. tcichemicals.com [tcichemicals.com]

(R)-1-Tetrahydrofuran-3-ylmethanamine CAS number and molecular formula

An In-depth Technical Guide to (R)-1-Tetrahydrofuran-3-ylmethanamine for Advanced Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical identity, synthesis, reactivity, and applications, with a focus on insights relevant to medicinal chemistry.

Core Chemical Identity and Physicochemical Properties

This compound is a versatile bifunctional compound featuring a primary amine and a tetrahydrofuran (THF) ring.[1] The THF moiety, a five-membered cyclic ether, is a prevalent structural motif in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic profiles and act as a polar scaffold.[2] The primary amine serves as a crucial synthetic handle for a wide array of chemical transformations.[1]

It is critical to distinguish between the specific (R)-enantiomer and the racemic mixture. The stereochemistry at the C3 position of the THF ring is pivotal for specific molecular interactions in drug-receptor binding.

| Identifier | Value | Source |

| IUPAC Name | (R)-(Tetrahydrofuran-3-yl)methanamine | Advanced ChemBlocks[3] |

| CAS Number | 1048962-82-8 | Advanced ChemBlocks[3] |

| Racemate CAS | 165253-31-6 | ChemicalBook, PubChem[4][5][6] |

| Molecular Formula | C₅H₁₁NO | Advanced ChemBlocks, PubChem[3][6] |

| Molecular Weight | 101.15 g/mol | Advanced ChemBlocks, Benchchem[1][3] |

| SMILES | NC[C@H]1CCOC1 | Advanced ChemBlocks[3] |

| Boiling Point | 156°C at 760 mmHg (for racemate) | Benchchem[1] |

| Appearance | Colorless to light yellow liquid | CymitQuimica[5] |

Synthesis and Stereocontrol: The Gateway to Enantiopurity

Achieving high enantiomeric purity is paramount for clinical applications. The synthesis of this compound can be approached through various routes, including multi-step chemical synthesis and emerging biocatalytic methods.

Chemical Synthesis Route

A common strategy involves the reductive amination of a chiral precursor. One documented synthesis proceeds from Tetrahydrofuran-3-carboxaldehyde using ammonia and hydrogen with a Raney Ni catalyst.[7]

Causality Note: This specific route yields the racemic mixture.[7] To obtain the (R)-enantiomer, one would need to start with an enantiomerically pure precursor or employ a chiral resolution step post-synthesis, which can be inefficient.

Biocatalytic and Chemoenzymatic Approaches

Modern drug development increasingly favors biocatalysis for its high stereoselectivity and milder reaction conditions. A promising chemoenzymatic route involves the asymmetric transamination of a prochiral ketone precursor.[1]

-

Step 1: Precursor Synthesis: Chemical synthesis of 3-acetyltetrahydrofuran.

-

Step 2: Asymmetric Transamination: An engineered ω-transaminase enzyme stereoselectively converts the ketone to the desired (R)-amine. The choice of a stereocomplementary enzyme is crucial for achieving high enantiomeric excess.[1] This approach mirrors the industrial synthesis of other chiral amines like sitagliptin, demonstrating its viability at scale.[1]

This enzymatic approach is superior as it directly establishes the desired stereocenter, bypassing the need for chiral separation and often resulting in higher overall yields of the target enantiomer.

Applications in Medicinal Chemistry and Drug Discovery

The unique structure of this compound makes it a valuable building block for expanding the chemical space in drug discovery programs.[1]

Role as a Bioisostere and Scaffold

The THF ring can serve as a bioisostere for phenyl rings, offering different steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[8] The oxygen atom acts as a hydrogen bond acceptor, which can improve solubility and target engagement, two critical parameters in drug design.[1]

Key Synthetic Intermediate

The primary amine is a versatile functional group that readily participates in numerous reactions essential for building complex molecules:[1]

-

Amide Bond Formation: Reaction with carboxylic acids (using coupling agents) or acyl chlorides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Urea/Thiourea Synthesis: Reaction with isocyanates or isothiocyanates.

These transformations allow for the incorporation of the (R)-tetrahydrofuran-3-ylmethyl moiety into a wide range of molecular architectures.

Case Study: Development of ACK1 Inhibitors

A recent study highlights the use of a related tetrahydrofuran scaffold in designing novel, selective inhibitors for Activated Cdc42-associated kinase 1 (ACK1).[9] ACK1 has been identified as a mediator of acquired resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[9] In this work, structure-based drug design led to a series of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones. One compound, 10zi , showed potent and selective inhibition of ACK1 kinase and demonstrated a strong synergistic anti-tumor effect when combined with an EGFR inhibitor in a resistant lung cancer cell line.[9] This exemplifies how the tetrahydrofuran motif can be strategically employed to develop next-generation cancer therapeutics.

The compound is also an intermediate in the synthesis of Dinotefuran, a neonicotinoid insecticide.[10]

Experimental Protocol: Amide Coupling

This protocol describes a standard procedure for coupling this compound with a generic carboxylic acid, a cornerstone reaction in medicinal chemistry.

Objective: To synthesize N-((R)-tetrahydrofuran-3-ylmethyl)benzamide.

Materials:

-

This compound

-

Benzoic Acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate, brine, saturated sodium bicarbonate, 1M HCl, magnesium sulfate

Procedure:

-

Dissolution: In a round-bottom flask under an inert nitrogen atmosphere, dissolve Benzoic Acid (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Amine Addition: Add a solution of this compound (1.05 eq) in DMF dropwise to the activated acid mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS) for the racemic mixture.[11][12][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant lab clothing, and eye/face protection (safety glasses or goggles).[11][13][14]

-

Handling: Avoid contact with skin and eyes.[11][12] Do not breathe vapors or mist.[11] Use in a well-ventilated area or under a chemical fume hood.[11] Keep away from heat, sparks, and open flames, and take measures to prevent the buildup of electrostatic charge.[11][13][14]

-

Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed and reseal carefully after opening to prevent leakage.[11]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[11]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

-

Conclusion

This compound stands out as a high-value chiral building block for modern drug discovery. Its defined stereochemistry, combined with the favorable properties of the tetrahydrofuran ring and the synthetic versatility of the primary amine, provides medicinal chemists with a powerful tool for designing novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles. The continued development of efficient stereoselective synthetic routes, particularly those employing biocatalysis, will further enhance its accessibility and impact in the pharmaceutical industry.

References

-

Zhejiang Jieda Technology Co., Ltd. 1-(tetrahydrofuran-3-yl)methanamine. [Link]

-

PubChem. (Tetrahydrofuran-3-yl)methanamine. [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

-

PubMed. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor. [Link]

-

National Institutes of Health (NIH). The Tetrahydrofuran Motif in Polyketide Marine Drugs. [Link]

Sources

- 1. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound 97% | CAS: 1048962-82-8 | AChemBlock [achemblock.com]

- 4. 1-(tetrahydrofuran-3-yl)methanamine|1-(tetrahydrofuran-3-yl)methanamine|165253-31-6--Zhejiang Jieda Technology Co., Ltd. [zhejiangjieda.com]

- 5. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 6. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 11. Tetrahydrofuran-3-yl)methanamine - Safety Data Sheet [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Guide to the Spectroscopic Characterization of (R)-1-Tetrahydrofuran-3-ylmethanamine

Introduction

(R)-1-Tetrahydrofuran-3-ylmethanamine is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development.[1] Its structure, which combines a polar tetrahydrofuran (THF) ring with a reactive primary amine, makes it a valuable building block for synthesizing complex molecular scaffolds.[2] The tetrahydrofuran moiety can act as a hydrogen bond acceptor, potentially improving the pharmacokinetic properties of a drug candidate, while the primary amine provides a versatile synthetic handle for various chemical modifications.[1]

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for accurate spectral assignment. The structure and IUPAC numbering scheme for this compound are presented below. This convention will be used throughout the guide for all NMR assignments.

Figure 1: Molecular structure of this compound with IUPAC atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and relative number of different protons. The predicted chemical shifts for this compound in a common solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

|---|---|---|---|---|

| H₂-N (Amine) | ~1.5 (broad) | Singlet (br s) | 2H | Protons on nitrogen are exchangeable and often appear as a broad singlet.[3] |

| H₂-2, H₂-5 (α-to-ether) | 3.6 - 3.9 | Multiplet (m) | 4H | Protons on carbons adjacent to the highly electronegative ether oxygen are significantly deshielded.[4] |

| H-3 (methine) | ~2.4 - 2.6 | Multiplet (m) | 1H | Chiral center proton, coupled to protons on C2, C4, and C6. |

| H₂-4 (β-to-ether) | ~1.8 - 2.1 | Multiplet (m) | 2H | Protons on the carbon beta to the ether oxygen are less deshielded than the alpha protons.[4] |

| H₂-6 (α-to-amine) | ~2.7 - 2.9 | Doublet of doublets (dd) | 2H | Protons on the carbon adjacent to the amine nitrogen are deshielded. |

Causality Behind Assignments:

-

Deshielding by Heteroatoms: The primary determinant of chemical shifts in this molecule is the presence of two electronegative atoms: oxygen and nitrogen. Protons on carbons directly attached to these atoms (C2, C5, and C6) are "deshielded," meaning the surrounding electron density is pulled away, causing them to resonate at a higher frequency (further downfield) compared to simple alkane protons.[4]

-

Signal Multiplicity: The splitting pattern (multiplicity) of each signal is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons.[3] The complex overlapping multiplets for the ring protons are expected due to the ring's puckered conformation and the multiple coupling interactions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

|---|---|---|

| C2, C5 (α-to-ether) | ~68 - 72 | Carbons directly bonded to the ether oxygen are strongly deshielded.[5] |

| C6 (α-to-amine) | ~45 - 50 | The carbon adjacent to the amine nitrogen is deshielded. |

| C3 (methine) | ~38 - 42 | The chiral center carbon, influenced by both the ether and amine groups. |

| C4 (β-to-ether) | ~28 - 32 | The carbon beta to the ether oxygen shows a chemical shift closer to that of a standard alkane.[5] |

Self-Validating Protocol Insight: The presence of exactly five distinct signals in the ¹³C NMR spectrum would be a primary confirmation of the molecule's overall structure, as there are five unique carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification & Expected Appearance |

|---|---|---|---|

| 3400 - 3250 | N-H Stretch | Primary Amine | Two distinct, medium-intensity sharp bands are characteristic of a primary amine (R-NH₂), corresponding to asymmetric and symmetric stretching modes.[6][7] |

| 2960 - 2850 | C-H Stretch | Alkane (CH₂) | Strong, sharp absorptions typical for C-H bonds in the THF ring and aminomethyl group.[8] |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | A medium to strong absorption resulting from the in-plane bending of the two N-H bonds.[6] |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | A medium intensity band confirming the carbon-nitrogen bond.[9] |

| 1150 - 1050 | C-O-C Stretch | Cyclic Ether | A very strong and prominent band due to the asymmetric stretching of the C-O-C bond in the THF ring. This is often the most intense peak in the spectrum.[10] |

| 910 - 665 | N-H Wag | Primary Amine | A broad, strong band characteristic of the out-of-plane wagging motion of the NH₂ group.[6] |

Expertise in Interpretation: The most diagnostic peaks for confirming the structure are the pair of N-H stretches above 3250 cm⁻¹ and the very strong C-O-C ether stretch around 1100 cm⁻¹. The simultaneous presence of both features is strong evidence for the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For this compound, Electron Ionization (EI) is a suitable technique.

Molecular Weight: C₅H₁₁NO = 101.15 g/mol [11]

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z Value | Proposed Fragment | Interpretation |

|---|---|---|

| 101 | [C₅H₁₁NO]⁺ | Molecular Ion (M⁺). Its presence confirms the molecular weight. As a compound with one nitrogen atom, it follows the Nitrogen Rule, having an odd molecular weight.[12] |

| 100 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for amines.[13] |

| 71 | [M - CH₂NH₂]⁺ | Cleavage of the exocyclic C-C bond, losing the aminomethyl radical. |

| 30 | [CH₂NH₂]⁺ | Likely Base Peak. Alpha-cleavage, a dominant fragmentation pathway for primary amines, where the bond beta to the nitrogen is broken. This forms a very stable, resonance-stabilized iminium cation.[14][15] |

Proposed Fragmentation Pathway

The primary fragmentation mechanism for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the C-N bond. This process is driven by the formation of a stable, resonance-stabilized cation.[14]

Figure 2: Dominant alpha-cleavage fragmentation pathway.

Experimental Protocols

To ensure the acquisition of high-quality, trustworthy data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

-

Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals.

IR Spectroscopy Protocol

-

Sample Preparation: As the compound is a liquid, the simplest method is to prepare a thin film. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample plates in the spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) inlet.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition:

-

Set the ionization energy to the standard 70 eV.

-

Scan a mass range from m/z 20 to 200 to ensure capture of the molecular ion and all relevant fragments.

-

-

Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern, identifying the base peak and other significant fragments to corroborate the proposed structure.

References

-

Study.com. (n.d.). How many proton signals will appear on the 1H NMR spectrum of Tetrahydrofuran(THF)? Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]

-

ResearchGate. (n.d.). The 13C NMR spectrum of 2-13C-enriched THF (1b). Retrieved from [Link]

-

The Groom Chemistry Classes. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

SpectraBase. (n.d.). Tetrahydrofuran - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]

-

Study.com. (n.d.). The structure of THF(tetrahydrofuran) is given below. How many C-13 signals will appear on the 13C NMR spectrum? Retrieved from [Link]

-

Chrominfo. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. Retrieved from [Link]

-

ResearchGate. (n.d.). The upfield part of the 1H NMR spectrum of THF (1a) (a) and THF-2-13C (1b) (b). Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

DTIC. (n.d.). THE FAR INFRARED SPECTRUM OF TETRAHYDROFURAN. Retrieved from [Link]

-

PubChem. (n.d.). (Tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 165253-31-6| Chemical Name : Tetrahydro-3-furanmethanamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

NIST. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

eCommons. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

SpectraBase. (n.d.). Tetrahydrofuran. Retrieved from [Link]

Sources

- 1. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homework.study.com [homework.study.com]

- 5. homework.study.com [homework.study.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. wikieducator.org [wikieducator.org]

- 10. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. GCMS Section 6.15 [people.whitman.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

The Chiral Tetrahydrofuran Core: Strategic Synthesis and Applications in Modern Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrofuran (THF) ring is a privileged heterocyclic scaffold, forming the structural core of countless natural products and pharmacologically active molecules.[1][2] Its unique stereochemical and conformational properties significantly influence biological activity, making the development of stereoselective synthetic routes a critical endeavor in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the key strategic approaches for the synthesis of chiral tetrahydrofuran derivatives. We will delve into the mechanistic rationale behind cycloetherification, cycloaddition, and tandem reactions, explore the burgeoning fields of organocatalysis and biocatalysis, and present detailed, field-proven protocols. By grounding our discussion in authoritative literature and practical insights, this document serves as an essential resource for researchers aiming to master the construction of this vital molecular architecture.

The Strategic Imperative: Why Chiral Tetrahydrofurans?

The prevalence of the chiral THF motif across a spectrum of biologically active molecules, from the antitumor annonaceous acetogenins to antimicrobial polyether ionophores and neurotoxic lignans, underscores its significance.[1][3][4] These natural products showcase a remarkable diversity of substitution patterns and stereochemistries, each conferring specific biological functions.[5] In drug design, the THF moiety is often employed as a rigid bioisostere of acyclic ethers or carbocycles, improving metabolic stability and pharmacokinetic profiles while introducing a key hydrogen bond acceptor. The ability to precisely control the stereochemistry of the THF ring is therefore not an academic exercise, but a fundamental requirement for accessing novel chemical space and developing next-generation therapeutics.

Pillars of Synthesis: A Strategic Overview

The construction of the chiral THF core can be broadly categorized into several key strategic approaches. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required stereochemical outcome.

Cycloetherification: Forging the C-O Bond

Cycloetherification strategies are classic, robust methods that form the THF ring by intramolecularly forging a carbon-oxygen bond.

-

Intramolecular SN2 Reactions : This foundational approach involves the cyclization of a chiral precursor, typically a 1,4- or 1,5-diol derivative, where one hydroxyl group acts as a nucleophile and the other is converted into a good leaving group (e.g., tosylate, mesylate, or halide).[1][6] The stereochemistry of the final product is directly dictated by the stereocenters present in the acyclic precursor.

-

Intramolecular Epoxide Ring-Opening : Frequently utilized in the synthesis of complex molecules, this method involves the ring-opening of a tethered epoxide by an internal alcohol nucleophile.[1][7] This reaction is powerful as it can establish new stereocenters, but careful control of regioselectivity (i.e., attack at the more or less substituted carbon of the epoxide) is critical and often guided by the choice of catalyst or reaction conditions.[1]

-

Asymmetric Michael Addition Cycloetherification : Modern organocatalysis has enabled the direct asymmetric synthesis of THFs from achiral precursors. A prominent example is the intramolecular Michael addition of a hydroxyl group to an α,β-unsaturated ketone, catalyzed by a chiral bifunctional catalyst such as a Cinchona-alkaloid-thiourea.[8] This approach offers excellent enantioselectivity under mild conditions.

Cycloaddition Reactions: Convergent Ring Construction

Cycloaddition reactions represent a highly efficient and atom-economical strategy, constructing the heterocyclic core by forming multiple bonds in a single step.

-

[3+2] Cycloadditions : This is a particularly powerful strategy for accessing highly substituted THFs.

-

Metal-Catalyzed Variants : Palladium-catalyzed cycloaddition of trimethylenemethane (TMM) precursors with aldehydes or ketones provides access to methylene-substituted THFs, including those with challenging quaternary stereocenters.[9] Another elegant method is the dynamic kinetic asymmetric [3+2] cycloaddition of racemic cyclopropanes with aldehydes, catalyzed by magnesium-pybox complexes, which yields enantioenriched THFs as single diastereomers.[10][11]

-

Organocatalytic Variants : Chiral Brønsted bases have been shown to catalyze the formal [3+2] annulation of donor-acceptor cyclopropanes with carbonyl compounds, offering a metal-free alternative for producing 2,3,5-substituted tetrahydrofurans with high enantioselectivity.[12]

-

Tandem and Cascade Reactions: The Elegance of One-Pot Synthesis

One-pot tandem or cascade reactions minimize purification steps, reduce waste, and can rapidly build molecular complexity from simple starting materials.

-

Organocatalytic Double Michael Addition : Using tandem iminium-enamine catalysis, γ-hydroxy-α,β-unsaturated carbonyls can react with enals in a double Michael addition cascade to furnish highly functionalized 2,3,4-trisubstituted THFs with excellent diastereo- and enantioselectivity.[13]

-

Sequential Reaction/Cyclization : A versatile one-pot process combines a copper-catalyzed asymmetric Henry (nitroaldol) reaction with a subsequent iodocyclization of the resulting γ,δ-unsaturated alcohol, providing efficient access to biologically important 2,5-polysubstituted THFs.[14] Similarly, a sequence of allylboration, hydroboration, and iodination-cyclization can convert simple aldehydes into 2- and 2,3-disubstituted THFs in a single pot.[15]

Biocatalysis and Bio-inspired Synthesis: The Green Frontier

Harnessing the exquisite selectivity of enzymes and mimicking nature's synthetic pathways offer sustainable and powerful alternatives to traditional chemical methods.[16][17]

-

Multi-Enzyme Cascades : The integration of heterocyclase enzymes from natural product biosynthetic pathways into one-pot, multi-enzyme cascades has been demonstrated for the synthesis of chiral THFs.[18] For instance, combining an intramolecular oxa-Michael addition-catalyzing cyclase with alcohol dehydrogenases allows for the stereocontrolled synthesis of THF thioesters from simple precursors.[18]

-

Kinetic Resolution : Enzymes such as halohydrin dehalogenases can perform a biocatalytic kinetic resolution of racemic δ-haloalcohols.[19] This process involves the enantioselective cyclization of one enantiomer into the corresponding chiral THF, leaving the other enantiomer of the starting material unreacted, thereby providing access to both enantiopure products.[19]

Visualization of Key Concepts

Visual tools are indispensable for understanding complex synthetic workflows and mechanisms.

dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, label="Fig. 1: General Workflow for Chiral THF Synthesis", fontname="Helvetica", fontsize=12, labelloc=b]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

sub [label="Substrate\nDesign"]; syn [label="Stereoselective\nSynthesis"]; pur [label="Purification\n(Chromatography)"]; char [label="Characterization\n(NMR, MS)"]; chiral [label="Chiral Analysis\n(HPLC, GC)"]; final [label="Final Chiral\nTHF Product", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sub -> syn [label="Select Strategy"]; syn -> pur; pur -> char; char -> chiral; chiral -> final; } endom A high-level overview of the discovery and validation process.

dot digraph "Mechanism" { graph [splines=true, overlap=false, label="Fig. 2: Catalytic Cycle for Pd-[3+2] Cycloaddition", fontname="Helvetica", fontsize=12, labelloc=b]; node [shape=box, style="filled", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

pd0 [label="Pd(0)L*", fillcolor="#FBBC05", fontcolor="#202124"]; tmm [label="TMM Precursor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="Ketone\n(R2C=O)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

intermediate1 [label="Pd(II)-TMM\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate2 [label="Cycloadduct\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Chiral THF\nProduct", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

pd0 -> intermediate1 [label=" Oxidative\n Addition"]; tmm -> intermediate1; intermediate1 -> intermediate2 [label=" [3+2]\n Cycloaddition"]; ketone -> intermediate2; intermediate2 -> pd0 [label=" Reductive\n Elimination"]; intermediate2 -> product; } endom Simplified mechanism for forming a 2,2-disubstituted THF.

dot digraph "Decision_Tree" { graph [rankdir="TB", label="Fig. 3: Strategy Selection Guide", fontname="Helvetica", fontsize=12, labelloc=b]; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

start [label="Desired THF Substitution Pattern?", shape=diamond, style="filled", fillcolor="#FBBC05"];

p25 [label="2,5-Disubstituted"]; p22 [label="2,2-Disubstituted"]; poly [label="Polysubstituted"];

m_p25 [label="Intramolecular S_N2\nEpoxide Opening\nSequential Henry/Iodocyclization", fillcolor="#F1F3F4"]; m_p22 [label="Pd-TMM [3+2] Cycloaddition", fillcolor="#F1F3F4"]; m_poly [label="Organocatalytic Double Michael\nMg-catalyzed [3+2] Cycloaddition\nBiocatalytic Cascades", fillcolor="#F1F3F4"];

start -> p25 [label=""]; start -> p22 [label=""]; start -> poly [label=""];

p25 -> m_p25; p22 -> m_p22; poly -> m_poly; } endom A guide for choosing a synthetic route based on the target.

Data-Driven Comparison of Catalytic Systems

The selection of a catalytic system is a critical decision in asymmetric synthesis. The following table summarizes the performance of several leading methodologies, providing a comparative snapshot for researchers.

| Catalytic System | Strategy | Substrate Type | Avg. Yield (%) | Avg. ee (%) | Reference(s) |

| (tBu-pybox)MgI₂ | [3+2] Cycloaddition | Racemic Cyclopropanes + Aldehydes | 70-90% | 90-94% | [10][11] |

| Pd(0) / Chiral Phosphoramidite | [3+2] Cycloaddition | Trimethylenemethane + Ketones | 85-96% | ~90% | [9] |

| Ni(COD)₂ / DI-BIDIME | Reductive Cyclization | O-alkynones | >95% | >98% | [20] |

| Chiral Diarylprolinol Silyl Ether | Double Michael Addition | γ-Hydroxyenones + Enals | 60-80% | 90-98% | [13] |

| Cu(OAc)₂ / Chiral Ligand | Henry / Iodocyclization | γ,δ-Unsaturated Alcohols | 70-85% | >95% | [14] |

From Theory to Practice: Detailed Experimental Protocols

To bridge the gap between literature and laboratory execution, we provide two detailed, representative protocols. These are designed to be self-validating and reflect best practices in experimental chemistry.

Protocol 1: Organocatalytic Asymmetric Cycloetherification

Objective: To synthesize an enantioenriched 2-substituted tetrahydrofuran via intramolecular Michael addition, based on the principles described by Asano and Matsubara.[8]

Materials:

-

(E)-5-hydroxy-1-phenylpent-2-en-1-one (Substrate, 1.0 mmol, 176 mg)

-

Cinchona-alkaloid-thiourea catalyst ((DHQD)₂PHAL derivative, 0.05 mmol, 43 mg)

-

Potassium Carbonate (K₂CO₃, 1.5 mmol, 207 mg)

-

Toluene (Anhydrous, 10 mL)

-

Standard glassware, magnetic stirrer, argon atmosphere setup

Procedure:

-

Setup: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add the ε-hydroxy-α,β-unsaturated ketone substrate (176 mg, 1.0 mmol) and the chiral thiourea catalyst (43 mg, 0.05 mmol).

-

Solvent & Base Addition: Add anhydrous toluene (10 mL) via syringe, followed by finely powdered anhydrous potassium carbonate (207 mg, 1.5 mmol).

-

Reaction: Stir the resulting suspension vigorously at ambient temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the chiral tetrahydrofuran product.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS. Enantiomeric excess (ee) is determined by chiral HPLC analysis. Expected outcome: >85% yield, >95% ee.

Protocol 2: Mg-Catalyzed Dynamic Kinetic Asymmetric [3+2] Cycloaddition

Objective: To synthesize a highly substituted chiral tetrahydrofuran from a racemic cyclopropane and an aldehyde, based on the methodology developed by Johnson and co-workers.[10][11]

Materials:

-

Racemic 1,1-cyclopropane diester (Substrate, 0.5 mmol)

-

Benzaldehyde (Dipolarophile, 0.6 mmol, 61 µL)

-

(tBu-pybox)MgI₂ catalyst complex (0.05 mmol, 5 mol%)

-

Dichloromethane (DCM, Anhydrous, 5 mL)

-

4Å Molecular Sieves (activated, ~200 mg)

-

Standard glassware, magnetic stirrer, argon atmosphere setup

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried Schlenk flask under argon, add the chiral tBu-pybox ligand (0.055 mmol) and magnesium iodide (MgI₂, 0.05 mmol). Add anhydrous DCM (2 mL) and stir at room temperature for 1 hour to form the active catalyst complex.

-

Reaction Setup: To the flask containing the catalyst, add activated 4Å molecular sieves (~200 mg). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add the racemic cyclopropane substrate (0.5 mmol) dissolved in DCM (1.5 mL) via syringe, followed by the dropwise addition of benzaldehyde (0.6 mmol) dissolved in DCM (1.5 mL) over 10 minutes.

-

Reaction: Stir the mixture at -78 °C. Monitor the reaction by TLC. The reaction time can range from 6 to 18 hours depending on the specific substrates.

-

Workup: Quench the reaction at -78 °C by adding saturated aqueous sodium bicarbonate solution (10 mL). Allow the mixture to warm to room temperature. Extract with DCM (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography (silica gel, appropriate hexane/ethyl acetate gradient) to isolate the tetrahydrofuran product.

-

Characterization: Confirm the structure and stereochemistry using NMR and HRMS. Determine the enantiomeric ratio (er) by chiral HPLC. Expected outcome: >80% yield, single diastereomer, er up to 97:3.

Challenges and Future Outlook

Despite significant progress, challenges remain. The synthesis of THFs with multiple contiguous stereocenters or sterically demanding substitution patterns continues to test the limits of current methodologies. Furthermore, the substrate scope for some powerful reactions, like the asymmetric Pauson-Khand reaction, can be limited, requiring further methods development.[21][22]

The future of chiral THF synthesis will undoubtedly be shaped by the principles of green and sustainable chemistry.[23] We anticipate a continued rise in the application of biocatalysis and multi-enzyme cascades, which offer unparalleled selectivity under environmentally benign conditions.[17][18] The development of novel photoredox- and electro-catalyzed reactions will provide new pathways for radical-mediated cyclizations.[24] Ultimately, the convergence of these diverse strategies—metal catalysis, organocatalysis, and biocatalysis—in synergistic, one-pot procedures will empower chemists to construct ever more complex and valuable chiral tetrahydrofuran derivatives for the advancement of science and medicine.

References

-

Doyle, A. G., & Johnson, J. S. (2009). Catalytic Enantioselective Synthesis of Tetrahydrofurans: A Dynamic Kinetic Asymmetric [3 + 2] Cycloaddition of Racemic Cyclopropanes and Aldehydes. Journal of the American Chemical Society, 131(9), 3122–3123. [Link]

-

Trost, B. M., & St-Cyr, D. J. (2014). Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones. Angewandte Chemie International Edition, 53(16), 4213-4217. [Link]

-

Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 62(1), 2-25. [Link]

-

Chen, L.-Y., Chen, J.-R., Cheng, H.-G., Lu, L.-Q., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry, 2014(18), 3793-3797. [Link]

-

Schroll, C., et al. (2024). Highly Stereoselective Biocatalytic One-Pot Synthesis of Chiral Saturated Oxygen Heterocycles by Integration of a Biosynthetic Heterocyclase into Multiple-Enzyme Cascades. Journal of the American Chemical Society. [Link]

-

Zhang, W., et al. (2023). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications, 14(1), 7338. [Link]

-

Doyle, A. G., & Johnson, J. S. (2009). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. Journal of the American Chemical Society, 131(9), 3122-3. [Link]

-

Lopp, M. (2010). Synthesis of chiral tetrahydrofuran derivatives. Request PDF. [Link]

-

Obregón, E. B., Rost, L. G., Kocemba, I. R., Kristensen, A., McLeod, D. A., & Jørgensen, K. A. (2024). Enantioselective (3+2) Annulation of Donor-Acceptor Cyclopropanes with Aldehydes and Ketones Catalyzed by Brønsted Bases. Angewandte Chemie International Edition, e202410524. [Link]

-

Asano, K., & Matsubara, S. (2011). Cinchona-Alkaloid-Thiourea-Based Bifunctional Organocatalysts for the Asymmetric Cycloetherification of ε-Hydroxy-α,β-Unsaturated Ketones. Journal of the American Chemical Society, 133(42), 16711-16713. [Link]

-

Wang, Z., et al. (2022). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology, 12(1), 221-228. [Link]

-

Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal, 13(17), 2419-2422. [Link]

-

Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 77(8), 4054-4059. [Link]

-

El-Demerdash, A., & Atanasov, A. G. (2019). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 17(4), 223. [Link]

-

Jagtap, P. R., Císařová, I., & Jahn, U. (2018). Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. Organic & Biomolecular Chemistry, 16(1), 74-83. [Link]

-

Nachimuthu, K., Daniel, G. B., Radhakrishnan, S., & Nallasivam, J. L. (2025). Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update. European Journal of Organic Chemistry. [Link]

-

Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

-

Strieth-Kalthoff, F., et al. (2017). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Chemistry – A European Journal, 23(12), 2733-2736. [Link]

-

Moro, R. F., & de Lera, Á. R. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(4), 253. [Link]

-

Brummond, K. M., et al. (2024). Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction. ACS Catalysis. [Link]

-

Brummond, K. M., et al. (2024). Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction. ACS Catalysis. [Link]

-

Patel, R. N. (2001). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Current Opinion in Biotechnology, 12(6), 587-604. [Link]

-

Neves, A. A. C., et al. (2021). Organocatalytic synthesis of polysubstituted tetrahydrofurans from alkenes. Green Chemistry, 23(16), 5947-5952. [Link]

-

Patel, R. N. (2002). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Drug Discovery & Development, 5(6), 894-907. [Link]

-

He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 16(6), 168. [Link]

Sources